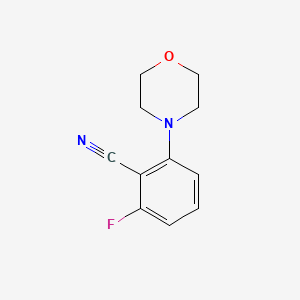

2-Fluoro-6-morpholinobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNYXKJTNUCDAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis Methodologies for 2 Fluoro 6 Morpholinobenzonitrile and Its Analogues

Established Synthetic Pathways for 2-Fluoro-6-morpholinobenzonitrile

The primary and most well-documented methods for synthesizing this compound rely on established organic chemistry reactions, particularly those involving the formation of a carbon-nitrogen bond to an aromatic ring.

The most direct route to this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly effective due to the electron-deficient nature of the aromatic ring in the precursor, which is activated by the presence of two fluorine atoms and a nitrile group. rsc.org The SNAr mechanism involves the attack of a nucleophile on the aromatic ring, followed by the displacement of a leaving group. rsc.org

In the synthesis of the target compound, 2,6-difluorobenzonitrile (B137791) serves as the electrophilic substrate and morpholine (B109124) acts as the nucleophile. The reaction typically proceeds by treating 2,6-difluorobenzonitrile with morpholine, often in the presence of a base like potassium carbonate, to yield this compound. One of the fluorine atoms is displaced by the morpholine ring, while the other remains on the benzonitrile (B105546) core. This reaction is regioselective, with substitution occurring at one of the fluorine-bearing carbons.

Kinetic studies on similar SNAr amination reactions, such as the reaction of 3,4-difluorobenzonitrile (B1296988) with morpholine, have been conducted to understand the reaction mechanism and optimize conditions. rsc.org These studies help in resolving uncertainties about whether the reaction proceeds through a concerted or a stepwise pathway involving a Meisenheimer complex intermediate. rsc.orgresearchgate.net The choice of base and solvent can significantly influence the reaction kinetics and product yield. rsc.org

Table 1: Representative SNAr Reaction for this compound Synthesis

| Starting Material | Reagent | Base | Product |

|---|---|---|---|

| 2,6-Difluorobenzonitrile | Morpholine | K2CO3 | This compound |

While direct SNAr is common, the core structure of this compound can also be assembled through more elaborate sequences, which can be categorized as either stepwise or convergent.

A stepwise synthesis involves the sequential modification of a starting molecule, building complexity one step at a time. For this compound, a hypothetical stepwise route could begin with a precursor like 2-fluoro-6-nitrotoluene. This precursor could undergo reduction of the nitro group to an amine, followed by a reaction to introduce the morpholine moiety, and finally, conversion of the methyl group into a nitrile. Such multi-step sequences allow for the construction of diverse analogues by altering the reagents at each stage.

A convergent synthesis , in contrast, involves the independent preparation of two or more fragments of the target molecule, which are then combined in a final step. mdpi.comrsc.org For a relatively small molecule like this compound, a fully convergent approach is less common but conceivable. For example, a (2-fluorophenyl)boronic acid derivative and a morpholine-containing fragment could be prepared separately and then joined using a cross-coupling reaction, with the nitrile group being introduced before or after the coupling. Convergent strategies are particularly valuable for creating libraries of complex molecules by mixing and matching different fragments. rsc.org

Novel and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. Mechanochemistry and continuous flow chemistry represent two such innovative approaches applicable to the synthesis of N-arylated compounds like this compound.

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions, often in the absence of a solvent. taltech.eecardiff.ac.uk This technique has emerged as a powerful tool for green synthesis, offering benefits such as reduced solvent waste, shorter reaction times, and unique reactivity compared to solution-based methods. researchgate.net

The application of mechanochemistry to SNAr reactions has been shown to be highly effective. rsc.org For instance, the N-arylation of amines with activated aryl fluorides can be performed efficiently under solvent-free or liquid-assisted grinding (LAG) conditions. In some cases, milling auxiliaries like aluminum oxide (Al₂O₃) can be used to promote the reaction and simplify product work-up by adsorbing the hydrogen fluoride (B91410) byproduct. rsc.org A mechanochemical approach to synthesizing this compound would involve milling 2,6-difluorobenzonitrile with morpholine, potentially with a base and a grinding auxiliary, to afford the desired product. This method avoids the use of bulk, often toxic, organic solvents required in traditional synthesis. rsc.org

Table 2: Conceptual Mechanochemical N-Arylation

| Method | Reactants | Key Features | Potential Advantages |

|---|---|---|---|

| Ball Milling | Aryl Halide, Amine (e.g., Morpholine) | Solvent-free or liquid-assisted grinding (LAG) | Reduced solvent waste, enhanced reaction rates, process safety |

Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing. vapourtec.com These benefits include superior heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and straightforward scalability. cam.ac.uk

Flow chemistry is particularly well-suited for SNAr reactions. For example, a solution of 2,6-difluorobenzonitrile and a solution of morpholine can be continuously mixed and heated in a reactor coil for a specific residence time, allowing for precise control over reaction conditions and leading to high yields and purity. The continuous-flow synthesis of the related compound 3-fluoro-4-morpholinobenzonitrile from 3,4-difluorobenzonitrile and morpholine has been successfully demonstrated, showcasing the feasibility of this technique for such transformations. researchgate.netresearchgate.net This approach not only enhances efficiency but also enables the safe use of gaseous reagents like ammonia (B1221849) if needed for the synthesis of analogues. cam.ac.uk

Synthesis of Key Precursors and Structural Analogues

The synthesis of 2,6-difluorobenzonitrile often starts from 2,6-dichlorobenzonitrile (B3417380) via a halogen-exchange reaction (Halex reaction). This transformation is typically achieved by heating 2,6-dichlorobenzonitrile with an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane (B150427) or dimethylformamide (DMF). The use of phase-transfer catalysts can improve the efficiency of this reaction.

Structural analogues of this compound often feature variations in the substitution pattern on the benzene (B151609) ring or changes to the morpholine group. For example, 2,6-disubstituted piperidines and benzylamines are important classes of compounds with significant biological activity. acs.orgnih.govrsc.org Their synthesis often involves multi-step sequences to control the stereochemistry at the 2- and 6-positions. rsc.org Other analogues include 2,6-disubstituted imidazo[4,5-b]pyridines, which can be prepared via Suzuki cross-coupling reactions to introduce various aryl groups onto the heterocyclic core. mdpi.com

Preparation of Functionalized Fluorobenzonitrile Precursors (e.g., 2,6-difluorobenzonitrile)

The cornerstone precursor for the synthesis of this compound is 2,6-difluorobenzonitrile. This intermediate can be prepared through several established synthetic routes, primarily involving halogen exchange (Halex) reactions, or the reduction of chlorinated precursors.

One of the most common industrial methods is the fluorination of 2,6-dichlorobenzonitrile. This reaction typically employs an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane or dimethylformamide (DMF) at elevated temperatures. chemimpex.comtcichemicals.com The use of a catalyst, such as a low-grade polyaliphatic alcohol ether compound, can facilitate the reaction at normal pressure. tcichemicals.com

Another effective strategy involves the catalytic reduction of a chlorofluorobenzonitrile intermediate. For instance, 3-chloro-2,6-difluorobenzonitrile (B1589925) can be reduced to 2,6-difluorobenzonitrile using hydrogen gas. chemicalbook.comsigmaaldrich.com This reaction is carried out in the presence of a palladium or platinum-based catalyst, often palladium on carbon (Pd/C), and a base such as triethylamine (B128534) to neutralize the generated HCl. chemicalbook.comsigmaaldrich.com The reaction can be performed in various solvents, including water or methanol (B129727), at temperatures ranging from 50 to 150°C and under hydrogen pressures of 5 to 50 kg/cm ². chemicalbook.comsigmaaldrich.com The 3-chloro-2,6-difluorobenzonitrile starting material itself is synthesized via the fluorination of 2,3,6-trichlorobenzonitrile (B3052852) with potassium fluoride in a polar aprotic solvent. chemicalbook.comsigmaaldrich.com

A third method involves the dehydration of 2,6-difluorobenzamide (B103285). This can be achieved using reagents like triethoxysilane (B36694) in a solvent such as tetrahydrofuran (B95107) (THF) at around 60°C. The 2,6-difluorobenzamide precursor is readily obtained through the controlled hydrolysis of 2,6-difluorobenzonitrile, for example, using hydrogen peroxide and sodium hydroxide. chemimpex.com

Table 1: Synthesis Methods for 2,6-difluorobenzonitrile

| Starting Material | Reagents & Catalysts | Solvent | Key Conditions | Yield | Citation(s) |

|---|---|---|---|---|---|

| 2,6-Dichlorobenzonitrile | Potassium Fluoride (KF) | Sulfolane | High Temperature | Not Specified | |

| 2,6-Dichlorobenzonitrile | Potassium Fluoride (KF), Catalyst | Dimethylformamide (DMF) | 170-175°C, 6 hours | Not Specified | chemimpex.com |

| 3-Chloro-2,6-difluorobenzonitrile | H₂, Palladium-Carbon (Pd/C), Triethylamine | Water | 100°C, 10 kg/cm² H₂ pressure, 3 hours | 98% | chemicalbook.com |

| 3,5-Dichloro-2,6-difluorobenzonitrile | H₂, Palladium-Carbon (Pd/C), Triethylamine | Water | 120°C, 30 kg/cm² H₂ pressure, 7 hours | 95.8% | chemicalbook.com |

| 2,6-Difluorobenzamide | Triethoxysilane, Iron catalyst | Tetrahydrofuran (THF) | 60°C, 24 hours | 87% |

Synthesis of Related Fluoro-substituted Benzonitriles

The synthesis of analogues of the target compound requires access to a variety of substituted fluorobenzonitrile building blocks.

2-Fluoro-6-methoxybenzonitrile : This compound is commonly prepared via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,6-difluorobenzonitrile, is treated with methanol in the presence of a base. The reaction proceeds with high selectivity, as one of the fluorine atoms is displaced by the methoxy (B1213986) group.

2-Fluoro-6-methylbenzonitrile : A documented synthesis for this analogue involves a cyanation reaction. biosynth.com Starting from 4-bromo-3-fluorotoluene, the nitrile group is introduced using zinc cyanide (Zn(CN)₂) in a reaction catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in a solvent like DMF at 100°C. biosynth.com

2-Fluoro-6-hydroxybenzonitrile : The direct synthesis of this compound can be challenging. A plausible route involves the demethylation of the corresponding methoxy analogue, 2-fluoro-6-methoxybenzonitrile, using a strong acid or other demethylating agent. Alternatively, it can be synthesized from other precursors, and its role as a starting material for further reactions is established.

Table 2: Synthesis of Related Fluoro-substituted Benzonitriles

| Target Compound | Starting Material(s) | Key Reagents/Catalyst | General Method | Citation(s) |

|---|---|---|---|---|

| 2-Fluoro-6-methoxybenzonitrile | 2,6-Difluorobenzonitrile, Methanol | Base | Nucleophilic Aromatic Substitution | |

| 2-Fluoro-6-methylbenzonitrile | 4-Bromo-3-fluorotoluene | Zn(CN)₂, Pd(PPh₃)₄ | Palladium-catalyzed Cyanation | biosynth.com |

| 2-Fluoro-6-hydroxybenzonitrile | 2-Fluoro-6-methoxybenzonitrile | Demethylating Agent (e.g., BBr₃) | O-Demethylation | Inferred |

Introduction of Diverse Morpholine-containing Building Blocks

The final step in the synthesis of this compound is the introduction of the morpholine ring onto the fluorinated aromatic core. This transformation is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

In this reaction, 2,6-difluorobenzonitrile serves as the electrophilic substrate. The electron-withdrawing nature of the nitrile group and the two fluorine atoms activates the aromatic ring towards nucleophilic attack. Morpholine acts as the nucleophile, attacking one of the carbon atoms bearing a fluorine atom. This reaction typically proceeds via a stepwise addition-elimination mechanism, forming an intermediate Meisenheimer complex.

To drive the reaction to completion and neutralize the hydrofluoric acid (HF) byproduct, a base is required. Common bases for this purpose include organic amines like triethylamine (TEA) or stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is usually conducted in a polar aprotic solvent, and the temperature can be varied to optimize the reaction rate and yield. Kinetic studies of similar amination reactions show that the choice of base can significantly influence the reaction pathway and profile.

Advanced Purification and Isolation Protocols for Synthesized Compounds

Following the synthesis, the isolation and purification of the target compounds are critical to ensure high purity for subsequent applications. A combination of standard and advanced techniques is employed.

Extraction and Washing : After the reaction is complete, the mixture is typically quenched with water. The product is then extracted into an organic solvent like ethyl acetate (B1210297) or methylene (B1212753) chloride. chemicalbook.com The organic layer is washed sequentially with water and brine to remove inorganic salts and water-soluble impurities.

Distillation : For volatile precursors like 2,6-difluorobenzonitrile, distillation is an effective method for purification on a large scale. chemicalbook.com This technique is particularly advantageous as it can also allow for the recycling of the solvent.

Recrystallization : Solid compounds, including many of the benzonitrile intermediates and final products, are often purified by recrystallization. This involves dissolving the crude product in a suitable hot solvent or solvent mixture (e.g., ethanol/water, ether/hexane) and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

Chromatography : For non-volatile products or when high purity is essential, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity, such as a gradient of hexane (B92381) and ethyl acetate. biosynth.com This technique separates the desired product from unreacted starting materials and byproducts based on their differential adsorption to the silica gel. Progress is monitored by thin-layer chromatography (TLC). chemicalbook.com

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluoro and Nitrile Groups

Nucleophilic aromatic substitution (SNAr) is a cornerstone of this compound's reactivity profile. The presence of the electron-withdrawing nitrile group and the activating morpholine (B109124) ring facilitates the attack of nucleophiles on the aromatic ring, leading to the displacement of the fluoride (B91410) ion. The reaction typically proceeds via a two-step addition-elimination mechanism, although concerted pathways have also been proposed. masterorganicchemistry.comnih.govlibretexts.org The initial attack of a nucleophile forms a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orgresearchgate.net The stability of this complex is a key factor in determining the reaction rate. researchgate.net The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.comlibretexts.org

Recent studies have shown that not all SNAr reactions proceed through a distinct Meisenheimer intermediate. bris.ac.ukbris.ac.uk In some cases, particularly with less-stabilized anionic intermediates or better leaving groups, a concerted mechanism where the nucleophile attacks and the leaving group departs in a single step is favored. bris.ac.ukbris.ac.ukacs.org Computational studies have been instrumental in elucidating these concerted pathways. strath.ac.uk The specific mechanism for 2-Fluoro-6-morpholinobenzonitrile can be influenced by the nature of the nucleophile and the reaction conditions.

The kinetics and pathways of SNAr reactions involving this compound are highly sensitive to the reaction conditions. The choice of base and solvent can significantly impact the reaction rate and, in some cases, the regioselectivity of the substitution.

Base: In reactions involving nucleophiles that require deprotonation, the choice of base is critical. For instance, in the reaction of fluorobenzonitriles with nucleophiles like oximes, strong bases such as potassium tert-butoxide (t-BuOK) are often employed to generate the nucleophilic species. researchgate.net The use of superbases, like t-Bu-P4, can catalyze concerted SNAr reactions even with less activated aryl fluorides. nih.govacs.org The base can also influence the reaction pathway by promoting alternative rearrangements, such as the Tiemann-type rearrangement, in competition with the desired SNAr reaction. researchgate.net

Solvent: The solvent plays a crucial role in stabilizing the charged intermediates and transition states involved in SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), are commonly used as they can effectively solvate the cationic counter-ion of the base and the charged Meisenheimer complex, thereby accelerating the reaction. researchgate.netresearchgate.net In a study on the reaction of 2-fluorobenzonitrile (B118710) with an oxime, THF was found to be a more efficient solvent than DMF. researchgate.net The nature of the solvent can affect the stability of the Meisenheimer intermediate, with aprotic solvents generally providing greater stabilization than protic solvents. researchgate.net Ionic liquids have also emerged as effective solvents for SNAr reactions, with their polarity and ability to activate the nucleophile influencing the reaction pathway. researchgate.net

Table 1: Influence of Reaction Conditions on SNAr of Fluorobenzonitriles

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Base | t-BuOK | Promotes SNAr by deprotonating the nucleophile. | researchgate.net |

| t-Bu-P4 | Catalyzes concerted SNAr reactions. | nih.govacs.org | |

| Solvent | THF | Found to be more efficient than DMF in a specific reaction. | researchgate.net |

| Polar Aprotic (e.g., DMF) | Stabilizes charged intermediates, accelerating the reaction. | researchgate.netresearchgate.net |

The direct observation and characterization of the transient species in SNAr reactions, such as Meisenheimer complexes and transition states, provide invaluable insights into the reaction mechanism. While isolating these intermediates can be challenging, spectroscopic techniques and computational modeling have proven to be powerful tools.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in unequivocally proving the existence of Meisenheimer complexes. researchgate.netbris.ac.uk The formation of these intensely colored anionic σ-complexes can often be detected by UV-Vis spectroscopy. bris.ac.uk

Computational Characterization: Density Functional Theory (DFT) calculations are widely used to model the reaction pathways of SNAr reactions. researchgate.netstrath.ac.ukrsc.org These computational studies can determine the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net For instance, DFT calculations have been used to investigate whether a reaction proceeds through a stepwise mechanism with a stable Meisenheimer intermediate or a concerted mechanism with a single transition state. bris.ac.ukbris.ac.ukacs.org These studies have revealed that the stability of the Meisenheimer complex is dependent on the electron-withdrawing groups present on the aromatic ring. researchgate.net In some cases, what was traditionally considered an intermediate may only be a "hidden intermediate" or a transition state. rsc.org Kinetic isotope effect (KIE) studies, often coupled with computational analysis, provide further evidence for the nature of the transition state and can help distinguish between stepwise and concerted mechanisms. acs.orgrsc.org

Reactivity of the Nitrile Functionality in Post-Synthetic Modifications

The nitrile group in this compound is a versatile functional handle for a variety of post-synthetic modifications. nih.gov While generally robust, the nitrile can undergo a range of chemical transformations, allowing for the synthesis of diverse derivatives. nih.govresearchgate.net

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. libretexts.org This reactivity can be harnessed to convert the nitrile into other functional groups. For example, nitriles can be:

Reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org

Hydrolyzed to carboxylic acids under acidic or basic conditions with heating. researchgate.netlibretexts.org

Converted to amides through partial hydrolysis. libretexts.org

Transformed into ketones via reaction with Grignard reagents. libretexts.org

Used to form nitrogen-containing heterocycles, such as tetrazoles, through cycloaddition reactions. researchgate.net

The reactivity of the nitrile group is influenced by the electronic nature of the aromatic ring. The presence of the electron-donating morpholine group may slightly decrease the electrophilicity of the nitrile carbon compared to a benzonitrile (B105546) with only electron-withdrawing substituents. nih.gov However, the nitrile group in many pharmaceuticals passes through the body unchanged, highlighting its general stability. nih.gov

Transformations Involving the Fluoro Moiety beyond SNAr

While SNAr is the most common reaction involving the fluoro group in activated aryl fluorides, other transformations are also possible, offering alternative pathways for functionalization.

Fluorination: The synthesis of fluoroarenes can be achieved through various methods, including the Balz-Schiemann reaction and transition-metal-catalyzed fluorination of arylboronic acids or stannanes. organic-chemistry.org Electrophilic fluorinating reagents like Selectfluor can also be used. researchgate.net While these methods are generally applied to synthesize the starting fluoroaromatic compound, they highlight the diverse chemistry of the carbon-fluorine bond. The development of methods for the direct, stereospecific fluorination of C-H bonds is an active area of research. researchgate.net

Defluorination: The cleavage of the strong carbon-fluorine bond, known as defluorination or hydrodefluorination (HDF), is a challenging but important transformation. bohrium.com This can be achieved using various catalytic systems, including those based on rhodium, nickel, and palladium, often under forcing conditions. ethz.ch Photochemical and electrochemical methods have also emerged as milder alternatives for HDF. bohrium.com In biological systems, enzymatic reductive defluorination has been observed in certain microorganisms, which utilize specific enzymes and may require a fluoride exporter to detoxify the released fluoride. nih.gov While the direct defluorination of this compound is not a commonly reported synthetic strategy, these methods demonstrate the potential for transformations beyond simple substitution.

Reactivity and Derivatization of the Morpholine Ring System

The morpholine ring in this compound is a key structural feature that influences the compound's properties and reactivity. Morpholine itself is a heterocyclic amine that is widely used in medicinal chemistry. ontosight.airesearchgate.net

The nitrogen atom of the morpholine ring is basic and nucleophilic. ontosight.ai This allows for a variety of derivatization reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. ontosight.ai

Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

Salt Formation: Reaction with acids to form the corresponding salts. nih.gov

Nitrosation: Reaction with nitrous acid to form N-nitrosomorpholine. nih.gov

The morpholine ring can also participate in ring-opening reactions under specific conditions, although this is less common. mdpi.com The presence of the morpholine ring can also direct further substitution reactions on the aromatic ring, although the positions are already substituted in the parent compound. The morpholine moiety is generally considered a stable and synthetically versatile part of the molecule. researchgate.net

Principles Governing Chemo-, Regio-, and Stereoselectivity in Compound Transformations

The selective transformation of this compound is a critical aspect of its synthetic utility. The principles of chemo-, regio-, and stereoselectivity are governed by the electronic and steric influences of the substituents on the aromatic ring and the nitrile group.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others in a molecule. In this compound, the primary sites for chemical reactions are the aromatic ring (specifically the C-F bond), the nitrile group, and potentially the morpholine ring.

Reactions at the Nitrile Group: The nitrile group itself can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents. libretexts.org The choice of reagent and reaction conditions determines whether the reaction occurs at the nitrile or the aromatic ring. For instance, strong reducing agents like lithium aluminum hydride would likely reduce the nitrile to a primary amine, while nucleophilic substitution at the aromatic ring might be favored under different conditions. libretexts.org Visible-light-promoted reactions have also been shown to proceed via nitrile ylide formation, indicating the diverse reactivity of the cyano group. organic-chemistry.org

Reactions involving the Morpholine Moiety: The morpholine ring is generally stable, but the nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. Under strongly acidic conditions, the nitrogen can be protonated.

The chemoselectivity can be steered by the choice of reagents and catalysts. For example, metal-catalyzed C–H functionalization reactions often employ directing groups to achieve high selectivity. nih.gov In the context of this compound, the nitrile or morpholine nitrogen could potentially act as a directing group, guiding a catalyst to a specific position. nih.gov

Regioselectivity:

Regioselectivity is the preference for bond formation or cleavage at one position over all other possible positions. In transformations of this compound, regioselectivity is primarily a consideration in reactions involving the aromatic ring.

Nucleophilic Aromatic Substitution: In an SNAr reaction, a nucleophile will preferentially replace the fluorine atom. The position of the incoming nucleophile is directed by the existing substituents. The nitrile group is a meta-director for electrophilic substitution but an ortho-, para-director for nucleophilic substitution, stabilizing the negative charge in the Meisenheimer intermediate. libretexts.org In this case, the fluorine is already at an ortho position relative to the nitrile group. The morpholino group, being strongly electron-donating, would direct electrophiles to the ortho and para positions and destabilize a negative charge from nucleophilic attack at these positions. Therefore, nucleophilic substitution of the fluorine atom is the most probable SNAr pathway. Computational studies on related fluorinated aromatic compounds have shown that the relative stability of the isomeric σ-complex intermediates can be used to predict regioselectivity in SNAr reactions. researchgate.netdiva-portal.orgnih.gov

Electrophilic Aromatic Substitution: While the ring is generally deactivated towards electrophilic attack due to the nitrile group, the potent activating effect of the ortho/para-directing morpholino group could enable electrophilic substitution. The most likely positions for electrophilic attack would be para to the morpholino group (position 4) and ortho to the morpholino group and meta to the nitrile (position 5), with the outcome likely depending on the steric bulk of the electrophile and the precise reaction conditions.

Ortho-Litiation: Directed ortho-metalation is a powerful tool for regioselective functionalization. The morpholino group is not a common directing group for lithiation, but the cyano group can direct metalation to the ortho position. However, with both ortho positions already substituted, this pathway is unlikely unless a subsequent rearrangement or different metalation strategy is employed.

The interplay between electronic effects (inductive vs. mesomeric) and steric hindrance from the morpholine and fluorine substituents is crucial in determining the regiochemical outcome of reactions. stackexchange.com

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another.

Reactions at the Nitrile Group: If the nitrile group is converted to a new stereocenter, the stereoselectivity of the reaction will depend on the mechanism and the presence of any chiral influences. For example, the reduction of the nitrile to a primary amine does not create a stereocenter. However, if a Grignard reagent adds to the nitrile to form a ketone after hydrolysis, and this ketone is subsequently reduced to a chiral alcohol, the stereochemical outcome of the reduction step would be of interest. libretexts.org

Reactions Creating a Chiral Center on a Substituent: If a reaction occurs on the morpholine ring or a newly introduced substituent that leads to the formation of a stereocenter, the principles of asymmetric induction would apply. msu.edu The existing molecular framework may or may not provide a significant diastereomeric bias. The use of chiral reagents or catalysts would be necessary to achieve high enantioselectivity. inflibnet.ac.innih.gov

Atropisomerism: Due to the ortho-disubstitution pattern, restricted rotation around the C-N bond of the morpholine group or another bulky substituent introduced at the other ortho position could potentially lead to atropisomerism, a form of axial chirality. This would depend on the steric bulk of the substituents and the energy barrier to rotation.

Structural Modification and Advanced Derivative Synthesis

Design and Synthesis of Novel 2-Fluoro-6-morpholinobenzonitrile Derivatives

The design of new derivatives of this compound is centered on the strategic functionalization of its core components: the benzonitrile (B105546) unit and the morpholine (B109124) ring. These modifications are key to creating molecules with diverse chemical characteristics.

The benzonitrile core of this compound presents several avenues for functionalization. The fluorine atom and the nitrile group are the primary sites for chemical reactions.

Displacement of the Fluorine Atom: The 2-fluoro substituent is highly susceptible to nucleophilic aromatic substitution, making it an excellent leaving group for the introduction of new functionalities. umich.edu This reactivity is fundamental to many synthetic pathways, including the cyclization with hydrazine (B178648) to form indazole systems. researchgate.netresearchgate.netresearchgate.net

Transformation of the Nitrile Group: The cyano (C≡N) group is a versatile functional handle that can be converted into other chemical moieties. For instance, it can undergo hydrolysis to yield a primary amide (-CONH₂) or a carboxylic acid (-COOH), or it can be reduced to form a primary amine (benzylamine, -CH₂NH₂). google.com Reaction with organometallic reagents can also transform the nitrile group into a ketone. google.com

Aromatic Ring Substitution: While the existing substituents influence the reactivity of the benzene (B151609) ring, further electrophilic or nucleophilic aromatic substitution could introduce additional groups, such as halogens or nitro groups, to further tune the molecule's electronic properties. Analogous halogenated benzonitriles can undergo coupling reactions like Suzuki or Heck coupling, suggesting that derivatives of this compound could be used to form more complex bi-aryl structures.

The morpholine ring is not merely a passive component; it significantly influences the physicochemical properties of the molecule. The ability of the morpholine moiety to enhance potency or modulate pharmacokinetic properties is a key reason for its prevalence in medicinal chemistry. nih.gov

While post-synthesis modification of the morpholine ring is complex, a primary strategy for introducing diversity is to utilize substituted morpholines during the initial synthesis. The synthesis of the parent compound involves the amination of 2,6-difluorobenzonitrile (B137791) with morpholine. researchgate.net By replacing morpholine with its own derivatives (e.g., 2-methylmorpholine, 3,3-dimethylmorpholine, or (S)-2-(methoxymethyl)morpholine), a wide array of analogues can be produced. These modifications can alter the steric profile, lipophilicity, and hydrogen bonding capacity of the final compound, which can be critical for its interactions with biological targets.

A significant application of this compound is its use as a precursor for constructing more complex heterocyclic scaffolds, particularly indazoles. mdpi.comnih.gov The synthesis of 3-amino-4-morpholino-1H-indazole is a well-documented example of this strategy. researchgate.netresearchgate.net

In this reaction, this compound is treated with hydrazine hydrate (B1144303). researchgate.netgoogle.com The reaction proceeds via a nucleophilic substitution where the hydrazine displaces the fluorine atom, followed by an intramolecular cyclization as the terminal nitrogen of the hydrazine attacks the carbon atom of the nitrile group. researchgate.net This efficient one-pot reaction transforms the simple benzonitrile derivative into a bicyclic indazole system, which is a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.netresearchgate.net This intermediate, 3-amino-4-morpholino-1H-indazole, can then be used in subsequent reactions to create a variety of complex final products. researchgate.net

Table 1: Synthesis of 3-Amino-4-morpholino-1H-indazole

| Reactant | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 3-Amino-4-morpholino-1H-indazole | Nucleophilic Aromatic Substitution / Cyclization | researchgate.net, researchgate.net, researchgate.net |

Exploration of Structure-Property Relationships for Tunable Chemical Reactivity and Selectivity

Understanding the relationship between the structure of a molecule and its properties (Structure-Property Relationships, SPR) is crucial for designing derivatives with specific functions. For derivatives of this compound, key modifications can predictably alter reactivity and selectivity.

The introduction of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability and binding affinity. mdpi.com In indazole derivatives, for example, the presence of fluorine substituents has been shown to improve enzymatic and antiproliferative activities. mdpi.com Similarly, the morpholine ring is known to be a "pharmacokinetic-friendly" group, often used to improve the solubility and metabolic profile of a lead compound. nih.gov

By systematically altering the substituents on both the benzonitrile core and the morpholine ring, researchers can fine-tune the electronic and steric properties of the molecule. For example, adding electron-withdrawing groups to the benzonitrile ring would increase the electrophilicity of the nitrile carbon, potentially altering its reactivity in cyclization reactions. Conversely, adding bulky substituents to the morpholine ring could introduce steric hindrance that influences the molecule's ability to bind to a specific target.

Table 2: Conceptual Structure-Property Relationships (SPR)

| Structural Modification | Potential Effect on Properties | Rationale |

|---|---|---|

| Substitution on benzonitrile ring (e.g., -NO₂) | Increased reactivity of nitrile group, altered electronic profile | Electron-withdrawing groups can influence the electron density across the molecule. |

| Substitution on morpholine ring (e.g., -CH₃) | Increased lipophilicity, altered steric profile | Alkyl groups can change solubility and introduce steric bulk, affecting binding interactions. nih.gov |

| Conversion of nitrile to amide/acid | Increased polarity, hydrogen bonding capability | Introducing H-bond donors/acceptors changes solubility and potential biological interactions. google.com |

| Formation of indazole ring system | Creation of a rigid, bicyclic scaffold with new interaction points | Indazoles are privileged structures in medicinal chemistry, known for diverse biological activities. mdpi.comnih.gov |

Development of Combinatorial Synthetic Approaches for Derivative Libraries

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry offers a powerful approach. nih.gov This methodology allows for the rapid synthesis of a large number of related compounds, known as a derivative library, which can then be screened for desired properties. plos.org

A hypothetical combinatorial approach could begin with a "split-and-pool" synthesis strategy. plos.org

Step 1 (Pool A): A set of diverse, substituted morpholines could be reacted with 2,6-difluorobenzonitrile in parallel reactions to generate a library of 2-substituted-6-morpholinobenzonitrile analogues.

Step 2 (Split): This library could then be split into multiple portions.

Step 3 (Diversification): Each portion could be subjected to a different chemical transformation. For example, one portion could undergo cyclization with hydrazine to form indazoles, another could have the nitrile group hydrolyzed to carboxylic acids, and a third could undergo a coupling reaction at a different position on the aromatic ring.

Such strategies, which can be performed using either solution-phase or solid-phase synthesis techniques, enable the creation of hundreds or thousands of distinct compounds from a common intermediate. nih.gov5z.com This high-throughput synthesis, when coupled with appropriate screening methods, dramatically accelerates the discovery of novel derivatives with fine-tuned chemical reactivity and selectivity.

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Studies for Single Crystal and Powder Analysisub.eduspringernature.comcore.ac.ukresearchgate.net

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. ub.edu Analysis can be performed on single crystals, which provides a high-resolution molecular structure, or on a polycrystalline powder, which yields a characteristic fingerprint of the crystalline phase. ub.educore.ac.uk

While a study detailing the synthesis of a derivative of 2-Fluoro-6-morpholinobenzonitrile exists, a full crystal structure determination for this compound itself is not available in the reviewed literature. researchgate.net Therefore, the following sections describe the principles of the analyses that would be conducted should a suitable crystal be characterized.

Single-crystal XRD analysis would reveal the precise molecular conformation of this compound, including the bond lengths, bond angles, and torsion angles within the molecule. It would define the planarity of the benzonitrile (B105546) ring and the conformation of the morpholine (B109124) ring (typically a chair conformation). Furthermore, this technique elucidates the crystal packing, which is the specific arrangement of molecules relative to one another within the crystal lattice. llnl.gov This packing motif is critical for understanding the material's physical properties.

The stability of a crystal structure is governed by a network of intermolecular interactions. A detailed crystallographic study would allow for a comprehensive analysis of these forces. For this compound, key interactions would include:

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C–H···O and C–H···N hydrogen bonds involving the hydrogen atoms of the benzene (B151609) and morpholine rings and the oxygen and nitrogen atoms of neighboring molecules are possible. youtube.com

Halogen Bonding: The fluorine atom could potentially act as a halogen bond acceptor, though it is the least polarizable of the halogens, making such bonds weaker compared to those involving chlorine or bromine. researchgate.net

Polymorphism is the ability of a compound to exist in more than one crystalline form, with each polymorph having a different crystal structure and, consequently, different physical properties. mt.comarxiv.org Investigating the crystallization of this compound under various conditions (e.g., different solvents, temperatures) could reveal the existence of polymorphs. researchgate.net Crystal engineering principles could then be applied to understand why certain packing motifs are favored and to potentially target the crystallization of a specific polymorph with desired properties. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Insights (¹H, ¹³C, ¹⁹F, 2D NMR)springernature.comnih.govorganicchemistrydata.orgresearchgate.net

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. libretexts.org While specific, fully assigned NMR spectra for this compound are not detailed in the available literature, the application of various NMR techniques would provide comprehensive structural information.

¹H NMR: This would reveal the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (J-coupling), providing information about the connectivity of adjacent protons on the aromatic and morpholine rings.

¹³C NMR: This technique maps the carbon skeleton of the molecule, showing a distinct signal for each unique carbon atom, including the quaternary carbons and the characteristic signal for the nitrile carbon.

¹⁹F NMR: As a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is highly informative. nih.gov It would show a single resonance for the fluorine atom on the benzonitrile ring, and its coupling to nearby ¹H and ¹³C nuclei would further confirm its position.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all ¹H and ¹³C signals. These experiments reveal correlations between nuclei, confirming the entire bonding framework of the molecule. For instance, an HSQC spectrum would link each proton to its directly attached carbon atom.

Advanced Mass Spectrometry Techniques for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysisrsc.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

For this compound, electrospray ionization (ESI) mass spectrometry has confirmed its molecular mass. researchgate.net The protonated molecule [M+H]⁺ is observed, consistent with the expected molecular formula.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FN₂O | nih.gov |

| Calculated Molecular Weight | 206.22 g/mol | nih.gov |

| Observed [M+H]⁺ (ESI-MS) | 207.3 m/z | researchgate.net |

Advanced techniques like tandem mass spectrometry (MS/MS) would be used to study the molecule's fragmentation pathways. nih.gov In an MS/MS experiment, the molecular ion is isolated and then fragmented, and the masses of the resulting daughter ions are analyzed. tutorchase.com This provides valuable structural information by revealing stable fragments and characteristic neutral losses, which helps to piece together the molecular structure. libretexts.org A detailed fragmentation study for this specific compound has not been reported in the searched literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identificationrsc.orgnih.gov

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.deedinst.com These methods are complementary and provide a molecular fingerprint that is highly useful for identifying functional groups. ksu.edu.sa

IR spectroscopy has been used to characterize this compound. researchgate.net The spectrum shows several characteristic absorption bands that confirm the presence of its key structural features. The most prominent of these is the sharp, strong absorption from the nitrile (C≡N) group.

| Wavenumber (cm⁻¹) | Assignment | Source |

| 3096 | Aromatic C-H stretch | researchgate.net |

| 2972, 2950, 2879, 2869 | Aliphatic C-H stretches (morpholine ring) | researchgate.net |

| 2226 | C≡N (nitrile) stretch | researchgate.net |

| 1605, 1567, 1447 | Aromatic C=C ring stretches | researchgate.netup.ac.za |

| 1257, 1230 | C-F stretch / Aromatic ether C-O stretch | researchgate.net |

| 1114 | Aliphatic ether C-O-C stretch (morpholine ring) | researchgate.net |

Raman spectroscopy would provide complementary information. libretexts.org While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. edinst.com Therefore, symmetric vibrations and non-polar bonds like C=C often show strong signals in Raman spectra. A Raman spectrum for this compound was not available in the reviewed literature.

Chiroptical Spectroscopy (if applicable to chiral derivatives) for Stereochemical Characterization

As of the current body of scientific literature, there are no reported instances of the synthesis or isolation of chiral derivatives of this compound. The parent molecule itself is achiral and therefore does not exhibit chiroptical properties. Consequently, no experimental data from chiroptical spectroscopic techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are available for this compound or its derivatives.

Chiroptical spectroscopy is a powerful set of techniques employed to determine the absolute configuration and conformational features of chiral molecules. Should chiral derivatives of this compound be synthesized in the future, for instance, by introducing a chiral center in the morpholine ring or by synthesizing atropisomeric analogues, chiroptical methods would be indispensable for their stereochemical characterization.

Theoretical Application to Hypothetical Chiral Derivatives:

If a chiral derivative of this compound were to be created, the following chiroptical spectroscopic methods could be applied:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. For a hypothetical chiral derivative, the electronic transitions associated with the benzonitrile chromophore would be expected to give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects could provide crucial information for assigning the absolute configuration of the stereogenic center(s) by comparing experimental data with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. It is closely related to CD spectroscopy through the Kronig-Kramers relations. An ORD spectrum displays the change in optical rotation in the vicinity of an absorption band of the chromophore. This would be a complementary technique to CD spectroscopy for the stereochemical analysis of any future chiral derivatives.

Data Tables:

An in-depth computational analysis of the chemical compound this compound reveals significant insights into its molecular properties and potential reactivity. Through various theoretical and computational methods, a comprehensive understanding of its electronic structure, conformational behavior, and interaction potential can be achieved.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful lens for examining the intricacies of 2-Fluoro-6-morpholinobenzonitrile at an atomic level. These theoretical investigations are crucial for predicting molecular behavior and guiding experimental studies.

Advanced Applications and Fundamental Studies in Chemical Sciences

Utilization of 2-Fluoro-6-morpholinobenzonitrile as a Versatile Building Block in Complex Organic Synthesis

In the field of organic chemistry, a building block is a functionalized organic molecule used for the modular assembly of more complex molecular structures. alfa-chemistry.comsigmaaldrich.com This bottom-up approach is fundamental in medicinal chemistry and materials science, as it allows for the controlled and reliable construction of target compounds. alfa-chemistry.comcymitquimica.com this compound is categorized as a fluorinated organic building block, valued for its potential in creating intricate molecular architectures. bldpharm.com

The versatility of this compound stems from its distinct functional groups, each offering a site for specific chemical reactions.

Fluorinated Aromatic Ring: The fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, a powerful method for forming new bonds that is often difficult on non-fluorinated analogues. core.ac.uklboro.ac.uk This allows for the displacement of the fluorine atom by various nucleophiles to introduce new functional groups.

Nitrile Group (C≡N): The cyano group is a highly versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems.

Morpholine (B109124) Moiety: The morpholine ring can influence the molecule's solubility and conformational properties. The tertiary amine within the morpholine can also participate in chemical reactions or coordinate to metal centers.

Researchers utilize building blocks like this compound to efficiently synthesize complex molecules, which is a key strategy in drug discovery and the development of novel materials. alfa-chemistry.comchemimpex.com The ability to perform selective reactions at different sites on the molecule makes it a valuable tool for creating diverse libraries of compounds for screening and optimization.

Investigation of its Role in the Development of Advanced Materials

The development of advanced materials with tailored properties is a significant area of modern chemical research. The incorporation of specialized organic molecules like this compound into larger systems, such as polymers and coatings, is a key strategy for achieving desired functionalities.

Polymers are large molecules composed of repeating structural units, and their properties can be finely tuned by altering their chemical makeup. azom.com Introducing a molecule such as this compound as a monomer or a modifying agent can significantly alter the characteristics of the resulting polymer.

Key properties that can be modified include thermal stability, chemical resistance, surface energy, and optical and electrical properties. azom.com For instance, the presence of the C-F bond, known for its high bond energy, can enhance the thermal stability of a polymer backbone. The polar nitrile and morpholine groups can influence inter-chain interactions, affecting properties like the glass transition temperature (Tg) and mechanical strength. mdpi.com

Table 1: Potential Strategies for Polymer Modification

| Strategy | Description | Potential Effect of Incorporating this compound |

|---|---|---|

| Copolymerization | Integrating the building block as a comonomer into the polymer chain alongside other monomers. | Can introduce specific functionalities, alter thermal properties, and change solubility characteristics of the resulting copolymer. mdpi.com |

| Post-Polymerization Modification | Chemically attaching the building block to an already-formed polymer that has reactive sites. | Allows for surface modification or the introduction of specific ligands to a pre-existing polymer scaffold. mdpi.com |

| Use as an Additive | Blending the compound into a polymer matrix without covalent bonding. | Can act as a plasticizer or a compatibilizer in polymer blends, although this is less common for highly functionalized molecules. azom.com |

Functional coatings are layers applied to a substrate to modify its surface properties and impart technical performance characteristics, such as water resistance, anti-corrosion, or reduced friction. eupia.orgsurtec.com The chemical structure of this compound makes it an interesting candidate for designing such coatings.

The fluorinated component can be used to create surfaces with low surface energy, leading to hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. The morpholine and nitrile groups could be used to promote adhesion to specific substrates or to provide sites for further chemical reactions on the surface. A related compound, 2-Fluoro-6-methoxybenzonitrile, is noted for its utility in formulating advanced coatings due to its stability and compatibility. chemimpex.com By incorporating this compound into coating formulations, engineers can aim to create surfaces with precisely controlled chemical and physical behaviors. eupia.org

Development of Chemoresponsive Systems and Artificial Chemosensory Interfaces

Chemoresponsive systems are materials that change their properties in response to a specific chemical stimulus. These systems are the basis for developing artificial sensory devices, often inspired by biological systems like the sense of smell. nih.gov A recent development in this area is the creation of artificial chemosensory neuronal synapses using organic electrochemical transistors gated by chemoreceptive materials. nih.gov

While direct research on this compound in this context is not widely published, its molecular features suggest potential for investigation. The development of such systems relies on specific interactions (e.g., hydrogen bonding, dipole-dipole, π-π stacking) between an analyte molecule and a chemoreceptive material. The distinct electronic and structural characteristics of this compound—with its electron-rich aromatic ring, polar nitrile group, and hydrogen-bond-accepting morpholine oxygen—provide multiple points for potential non-covalent interactions. This makes it a candidate for integration into responsive polymers or ionogels that could form the basis of a chemosensor, designed to detect specific volatile organic compounds or other analytes. nih.gov

Fundamental Studies on Fluorinated Compounds as Scaffolds in Medicinal Chemistry (Focus on Chemical Versatility and Design Principles)

In medicinal chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a range of biologically active compounds. ekb.eg Fluorinated compounds are exceptionally valuable as scaffolds in drug design. core.ac.uklboro.ac.uk The introduction of fluorine into a drug candidate can profoundly influence its properties in beneficial ways. nih.govresearchgate.net

The strategic placement of a fluorine atom, as seen in this compound, can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes, which can increase the drug's half-life in the body. ekb.egresearchgate.net

Increased Binding Affinity: Fluorine can engage in favorable interactions with protein targets, potentially increasing the potency of the drug. researchgate.net

Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by adding fluorine, which can help the drug cross cell membranes. nih.gov

Modulation of pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions. core.ac.uk

The structure of this compound combines a fluorinated arene with a heterocyclic morpholine group, a feature found in many bioactive compounds. nih.gov This makes it an attractive starting point or scaffold for medicinal chemists to build upon in the search for new therapeutic agents. alfa-chemistry.comcymitquimica.com

Table 2: Impact of Fluorine in Medicinal Chemistry Scaffolds

| Property | Influence of Fluorine Atom | Rationale |

|---|---|---|

| Metabolic Stability | Generally increased | The high strength of the C-F bond resists enzymatic cleavage. ekb.egresearchgate.net |

| Binding to Target | Can be enhanced | Fluorine can act as a bioisostere for hydrogen and form unique interactions like hydrogen bonds. researchgate.net |

| Lipophilicity | Increased | Improves the ability of the molecule to pass through biological membranes. nih.gov |

| Acidity/Basicity (pKa) | Modified | The strong electron-withdrawing effect of fluorine influences the pKa of adjacent functional groups. core.ac.uk |

Contribution to Agrochemistry Research through its Properties as a Chemical Intermediate

Agrochemical intermediates are the foundational chemicals used to synthesize the active ingredients found in products like herbicides, insecticides, and fungicides. vandemark.comstraitsresearch.com The global demand for effective crop protection solutions drives research into new and efficient synthetic routes for these active ingredients. straitsresearch.com

Fluorinated compounds are of significant importance in this sector. For example, 2-Fluoro-6-(trifluoromethyl) pyridine (B92270) is explicitly used as an intermediate for agrochemicals. jubilantingrevia.com Similarly, this compound serves as a valuable chemical intermediate. Its reactive sites allow it to be readily converted into more complex molecules that may possess desired herbicidal or pesticidal activity. The synthesis of novel agrochemicals often involves the assembly of several building blocks, and this compound provides a pre-functionalized aromatic core, streamlining the synthetic process. chemimpex.comvandemark.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.